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Compound of Interest

Compound Name: 4-(Thiophen-2-yl)benzoic acid

Cat. No.: B1299055 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-(Thiophen-
2-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, along with the experimental protocols for these characterization

techniques.

Core Spectroscopic Data
The structural integrity and purity of 4-(Thiophen-2-yl)benzoic acid can be confirmed through

a combination of spectroscopic methods. The data presented herein has been compiled from

various sources to provide a comprehensive analytical profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.13 d, J = 2.0 Hz 1H Thiophene-H

7.98 dd, J = 8.4, 2.0 Hz 1H Thiophene-H

7.75 d, J = 8.4 Hz 1H Thiophene-H

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment

164.8 C=O (Carboxylic Acid)

136.7 Aromatic C

132.2 Aromatic C

131.4 Aromatic C

131.0 Aromatic C

130.9 Aromatic C

129.3 Aromatic C

Infrared (IR) Spectroscopy
While a specific experimental spectrum for 4-(Thiophen-2-yl)benzoic acid is not readily

available, the expected characteristic IR absorptions can be predicted based on its functional

groups. The presence of a carboxylic acid, a benzene ring, and a thiophene ring will give rise to

distinct vibrational bands.
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

3300-2500 (broad) O-H (Carboxylic Acid) Stretching

~3100 C-H (Aromatic/Thiophene) Stretching

1700-1680 C=O (Carboxylic Acid) Stretching

1600-1450 C=C (Aromatic/Thiophene) Stretching

~1300 C-O (Carboxylic Acid) Stretching

~850-700 C-H (Aromatic/Thiophene) Out-of-plane Bending

~750-650 C-S (Thiophene) Stretching

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming its molecular weight and elemental composition. The molecular formula

for 4-(Thiophen-2-yl)benzoic acid is C₁₁H₈O₂S, with a molecular weight of 204.25 g/mol .[1]

[2]

Predicted Mass Spectrometry Data

Adduct m/z

[M+H]⁺ 205.03178

[M+Na]⁺ 227.01372

[M-H]⁻ 203.01722

[M+NH₄]⁺ 222.05832

[M+K]⁺ 242.98766

Experimental Protocols
The following sections outline the general methodologies for obtaining the spectroscopic data

presented above.
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NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The

sample is prepared by dissolving approximately 5-10 mg of 4-(Thiophen-2-yl)benzoic acid in

a deuterated solvent, such as DMSO-d₆ or CDCl₃, in an NMR tube. Tetramethylsilane (TMS) is

commonly used as an internal standard for chemical shift referencing (0.00 ppm). For ¹³C NMR,

a proton-decoupled sequence is generally used to simplify the spectrum.

Infrared (IR) Spectroscopy
FT-IR spectra of solid samples like 4-(Thiophen-2-yl)benzoic acid are often obtained using

the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed

with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then

pressed under high pressure to form a transparent pellet. The pellet is placed in the sample

holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-

400 cm⁻¹.

Mass Spectrometry
Mass spectra can be acquired using various ionization techniques, with electrospray ionization

(ESI) being common for this type of molecule. The sample is dissolved in a suitable solvent,

such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL) and then introduced

into the mass spectrometer. The instrument analyzes the mass-to-charge ratio of the resulting

ions, providing the molecular weight and fragmentation pattern of the compound.

Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like 4-(Thiophen-2-yl)benzoic acid.
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General Workflow for Spectroscopic Analysis

Sample Preparation

Spectroscopic Techniques

Data Processing & Interpretation

4-(Thiophen-2-yl)benzoic Acid

Dissolve in appropriate solvent Prepare KBr Pellet

NMR Analysis
(¹H & ¹³C) Mass Spectrometry FT-IR Analysis

Process NMR Data Process IR SpectrumAnalyze Mass Spectrum

Structure Elucidation & Confirmation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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